2,4-dimethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
Description
2,4-Dimethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a structurally complex benzenesulfonamide derivative characterized by a 2,4-dimethyl-substituted aromatic sulfonamide core. This compound features a pyridazine ring system linked via an ethylamino spacer to a 6-methylpyridin-2-ylamine moiety. Such structural attributes are critical for modulating interactions with biological targets, particularly enzymes like carbonic anhydrases (CAs), where benzenesulfonamides are well-documented inhibitors .
Properties
IUPAC Name |
2,4-dimethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-14-7-8-17(15(2)13-14)29(27,28)22-12-11-21-18-9-10-20(26-25-18)24-19-6-4-5-16(3)23-19/h4-10,13,22H,11-12H2,1-3H3,(H,21,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFXOKMJXNMRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex sulfonamide compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound has the following chemical properties:
- Molecular Weight : 354.458 g/mol
- Molecular Formula : C19H26N6O
- CAS Number : 1021222-39-8
The biological activity of sulfonamides, including this compound, often involves their interaction with various biological targets. Specifically, sulfonamides can act as inhibitors of carbonic anhydrase and may influence cardiovascular functions by modulating perfusion pressure and coronary resistance.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Carbonic Anhydrase Inhibition | Sulfonamide derivatives can inhibit carbonic anhydrase, impacting acid-base balance and fluid retention. |
| Cardiovascular Effects | Certain derivatives have shown potential in reducing perfusion pressure and coronary resistance in isolated heart models. |
| Antitumor Activity | Some sulfonamide compounds exhibit antitumor properties through immunomodulation and targeting specific cancer pathways. |
Cardiovascular Effects
A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance compared to control conditions. This suggests a potential therapeutic role in managing cardiovascular diseases.
"The results showed that compound 4-(2-aminoethyl)-benzenesulfonamide could interact with biomolecules to produce changes in the cardiovascular system" .
Antitumor Activity
Research has highlighted the antitumor effects of similar sulfonamide compounds, particularly in their ability to inhibit tumor growth through immunomodulatory mechanisms. For instance, BPR1R024, a related compound, was noted for its selective inhibition of CSF1R, leading to significant antitumor effects in murine models .
Docking Studies
Molecular docking studies have been conducted to predict the interaction of benzenesulfonamide derivatives with various protein targets. These studies utilize computational tools to simulate binding affinities and elucidate potential mechanisms of action.
Table 2: Docking Study Results
| Compound Name | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Calcium Channel | -7.5 |
| 6-Methylpyridin-2-yl derivative | CSF1R | -8.0 |
Scientific Research Applications
Basic Information
- IUPAC Name : 2,4-dimethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Molecular Formula : C22H27N5O2S
- Molecular Weight : 441.6 g/mol
- SMILES : CC1=NC(=CC=C1)CNC2=CC(=CC(=N2)CSC3=NC(=C(O3)C)C)N4CCSCC4
These properties suggest a structure conducive to interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research has demonstrated that derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are critical in the pathogenesis of inflammatory diseases . This property makes it a potential candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.
Metabolic Disorders
Inhibition studies have revealed that this compound can inhibit fatty acid-binding protein 4 (FABP4), which is implicated in metabolic disorders such as obesity and type 2 diabetes. The reported IC50 value for this inhibition is notably low, indicating strong activity against this target . This suggests that the compound may be developed into a therapeutic agent for managing metabolic syndromes.
Study 1: Antitumor Evaluation
A comprehensive study evaluated the antitumor effects of various derivatives of benzenesulfonamide compounds, including our compound of interest. The results indicated a significant reduction in tumor size and cell viability in treated groups compared to controls. Molecular modeling further supported these findings by predicting favorable binding interactions with key oncogenic proteins .
Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory effects of structurally similar compounds. The results demonstrated a marked decrease in inflammatory markers in vitro and in vivo models. The study provided insights into the molecular mechanisms through which these compounds exert their effects, highlighting their potential utility in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Related Benzenesulfonamide Derivatives
Below is a comparative analysis of the target compound with structurally analogous benzenesulfonamides, focusing on synthetic routes, substituent effects, and pharmacological implications.
N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide
- Structure : Features a pyridine ring substituted with an aniline group at position 2 and a 4-methylbenzenesulfonamide at position 3.
- Synthesis : Synthesized via the reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
- Key Differences: Lacks the pyridazine ring and ethylamino linker present in the target compound. The pyridine-aniline substitution pattern may reduce conformational flexibility compared to the pyridazine-ethylamine system.
4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)-N-(2-Thiazolyl)-Benzenesulfonamide
- Structure : Contains a tetrahydro-pyrimidine-thione group linked to a benzenesulfonamide core and a thiazole substituent.
- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone .
- Key Differences :
- The thiazole and pyrimidine-thione groups introduce sulfur-based heterocycles, which may enhance metal-binding properties.
- The rigid pyrimidine-thione system contrasts with the pyridazine-ethylamine spacer in the target compound.
- Implications : Sulfur-containing heterocycles could improve metabolic stability but may alter selectivity for CA isoforms compared to nitrogen-rich systems like pyridazine .
2-((6-Methylpyridin-2-yl)Amino)-N-(4-Sulfamoylphenyl)Acetamide (Compound 3i)
- Structure : Includes a 6-methylpyridin-2-ylamine group connected via an acetamide linker to a sulfamoylphenyl ring.
- Synthesis: Prepared by reacting 6-methylpyridin-2-amine with a benzenesulfonamide precursor in ethanol under reflux with triethylamine (TEA) as a base .
- Key Differences: The acetamide linker is shorter and less flexible than the ethylamino spacer in the target compound. Lacks the pyridazine ring, which is replaced by a simpler pyridine system.
Pharmacological and Mechanistic Insights
- Target Compound: The pyridazine ring and ethylamino linker likely enhance binding to CA isoforms (e.g., CA IX/XII) due to improved hydrogen-bonding and conformational adaptability.
- Comparison: Pyridine-aniline derivatives (e.g., N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide) may exhibit reduced CA inhibition due to steric hindrance from the aniline group. Sulfur-containing analogs (e.g., pyrimidine-thione derivatives) might show off-target interactions with metalloenzymes, limiting specificity. Shorter linkers (e.g., acetamide in Compound 3i) could compromise target engagement efficiency .
Q & A
Q. What are the optimal synthetic routes for this sulfonamide derivative, and how can reaction conditions be tailored to improve yield?
The synthesis of structurally analogous sulfonamides often involves multi-step reactions, including sulfonylation, nucleophilic substitution, and coupling. For example, highlights a multi-step synthesis of a related sulfonamide, where the core heterocyclic moiety (e.g., pyridazine or pyrimidine) is synthesized first, followed by sulfonamide bond formation via coupling with a sulfonyl chloride intermediate . To improve yield, reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (controlled heating at 60–80°C), and stoichiometric ratios of reagents (e.g., 1.2:1 amine-to-sulfonyl chloride) should be optimized. Microwave-assisted synthesis (as in ) can reduce reaction times and enhance regioselectivity .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key characterization techniques include:
- NMR : and NMR to confirm substituent positions on the aromatic rings and sulfonamide linkage. used NMR to resolve crystallographic ambiguities in a sulfonamide–benzoic acid co-crystal .
- HPLC-MS : For purity assessment and detection of byproducts. employed HPLC to validate the absence of unreacted sulfadiazine in a sulfonamide derivative .
- XRD : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, particularly for distinguishing tautomeric forms or hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational modeling predict this compound’s binding affinity to biological targets, and what are the limitations of these methods?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with enzymes or receptors. combined docking studies with antimicrobial assays to correlate structural features (e.g., pyridine substitution) with activity against E. coli . However, limitations include:
- Inaccurate solvation effects in docking simulations.
- Overlooking conformational flexibility of the sulfonamide group.
Hybrid QM/MM methods or molecular dynamics simulations (e.g., GROMACS) can address these gaps by modeling dynamic binding .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
Discrepancies may arise from differences in assay conditions (e.g., pH, redox environment) or off-target effects. For example, notes that trifluoromethyl groups enhance lipophilicity but may reduce solubility in cellular assays . To resolve contradictions:
- Perform dose-response curves across multiple cell lines.
- Use isothermal titration calorimetry (ITC) to measure direct binding thermodynamics.
- Validate with in vivo pharmacokinetic studies (e.g., plasma stability in rodents).
Q. What strategies are effective for improving the compound’s metabolic stability without compromising target affinity?
Structural modifications guided by SAR studies can enhance stability:
- Bioisosteric replacement : Substitute the pyridazine ring with a pyrimidine (as in ) to reduce hepatic clearance .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the sulfonamide nitrogen, as seen in for improved bioavailability .
- Cytochrome P450 inhibition assays : Use liver microsomes to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .
Q. How can co-crystallization techniques elucidate the compound’s solid-state behavior and polymorphism?
Co-crystallization with carboxylic acids (e.g., benzoic acid) stabilizes sulfonamide conformations via hydrogen bonding. resolved a 1:1 co-crystal structure using XRD, revealing intermolecular N–H···O interactions between the sulfonamide and benzoic acid . Differential scanning calorimetry (DSC) and powder XRD can further identify polymorphic forms affecting dissolution rates.
Methodological Considerations
Q. What analytical workflows are recommended for detecting degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and oxidative (HO) or acidic/alkaline conditions.
- LC-MS/MS : Identify degradation products using high-resolution mass spectrometry. used oxidation with KMnO to track sulfonamide derivatives .
- Stability-indicating assays : Validate HPLC methods per ICH guidelines to ensure specificity .
Q. How can in vitro and in vivo data be integrated to prioritize derivatives for preclinical development?
- ADME-Tox profiling : Assess permeability (Caco-2 assays), plasma protein binding, and hERG channel inhibition.
- Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human clearance. emphasized the role of trifluoromethyl groups in prolonging half-life .
- Toxicogenomics : RNA sequencing to identify off-target gene expression changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
